tert-Butyl 4-ethylpiperazine-1-carboxylate
Description
General Significance of Piperazine (B1678402) Scaffolds in Modern Organic Synthesis
The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms in the 1 and 4 positions, is recognized as a "privileged structure" in medicinal chemistry and organic synthesis. Its prevalence is underscored by its presence in a multitude of FDA-approved drugs, where it contributes to a wide spectrum of pharmacological activities, including anticancer, antipsychotic, antihistamine, and anti-inflammatory effects. researchgate.netnih.gov The unique 1,4-diamine structure of the piperazine ring allows it to serve as a versatile linker or core scaffold. The two nitrogen atoms can act as hydrogen bond acceptors, which can enhance the solubility and bioavailability of drug candidates. nih.gov
The structural rigidity and conformational properties of the piperazine ring make it an ideal building block for constructing complex molecules with well-defined three-dimensional geometries. This feature is crucial for optimizing interactions with biological targets. Furthermore, the chemical reactivity of the piperazine nitrogens facilitates its incorporation into larger molecular frameworks, making it a cornerstone in the synthesis of diverse and pharmacologically important agents.
Strategic Importance of N-Protected Piperazine Derivatives in Complex Molecule Synthesis
The symmetrical nature of the parent piperazine ring presents a challenge in achieving selective functionalization at only one of the two nitrogen atoms. To overcome this, the use of nitrogen-protecting groups is a cornerstone strategy in the synthesis of complex molecules. One of the most widely used protecting groups is the tert-butoxycarbonyl (Boc) group.
The introduction of a Boc group onto one of the piperazine nitrogens effectively "masks" its reactivity, allowing for selective chemical transformations to be carried out on the unprotected secondary amine. This regioselective control is of paramount strategic importance. It enables chemists to perform sequential, controlled reactions, such as alkylation, acylation, or coupling reactions, at the free N-H position without the complication of side reactions at the protected nitrogen. mdpi.comchemicalbook.com Once the desired modification is achieved, the Boc group can be readily removed under acidic conditions, restoring the reactivity of the first nitrogen for subsequent synthetic steps. This protection-deprotection strategy is fundamental to the construction of unsymmetrically substituted piperazines, which are key components in many advanced materials and pharmaceutical agents. mdpi.comresearchgate.net
Overview of Research Trajectories for tert-Butyl 4-ethylpiperazine-1-carboxylate within Heterocyclic Chemistry
This compound is a specialized chemical intermediate whose research trajectory is primarily defined by its role as a building block in the synthesis of more complex, biologically active molecules. Its structure is strategically designed for this purpose: one nitrogen atom is protected by a Boc group, rendering it unreactive, while the other is functionalized with an ethyl group.
This specific arrangement makes the compound a valuable synthon for introducing the N-ethylpiperazine moiety into target molecules. The N-ethylpiperazine group is a common feature in various pharmacologically active compounds, including kinase inhibitors and agents targeting central nervous system receptors. nih.govnih.gov Researchers utilize this compound in multi-step syntheses where the unprotected secondary amine of a precursor molecule is needed to react with another component, followed by the deprotection of the Boc-protected nitrogen to reveal the N-ethylpiperazine core in the final product.
Therefore, the research involving this compound is less about studying the molecule itself and more about its application in synthetic pathways leading to novel drug candidates and other functional materials. Its utility lies in providing a reliable and efficient method for incorporating a specific, desired chemical fragment into a larger, more intricate molecular architecture.
Data Tables
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 161764-05-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | ~277.5 °C at 760 mmHg |
| Density | ~0.98 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-ethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXNBNQHRGADDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611470 | |
| Record name | tert-Butyl 4-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669050-80-0 | |
| Record name | tert-Butyl 4-ethylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Chemistry of Tert Butyl 4 Ethylpiperazine 1 Carboxylate
Chemical Transformations at the Piperazine (B1678402) Nitrogen Centers
The two nitrogen atoms of the piperazine ring in tert-butyl 4-ethylpiperazine-1-carboxylate exhibit differential reactivity due to the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group on N1. This electronic disparity allows for selective chemical manipulation at each nitrogen center.
The N1-Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, yet it can be readily and selectively removed under acidic conditions. This deprotection is a crucial step for subsequent functionalization at the N1 position. The process involves the protonation of the carbamate (B1207046) carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which typically fragments into isobutene and a proton.
A range of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common. The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule.
| Reagent | Typical Conditions | Comments |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Common, highly effective, and volatile for easy removal. |
| Hydrochloric Acid (HCl) | In solvents like 1,4-dioxane, methanol, or ethyl acetate | A cost-effective and strong acid for efficient cleavage. |
| Phosphoric Acid (H₃PO₄) | Aqueous solution | A milder, environmentally benign alternative. |
| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | A Lewis acid condition that can offer different selectivity. rsc.org |
The selective removal of the Boc group from this compound yields 1-ethylpiperazine (B41427), a key intermediate for further derivatization.
Once the N1-amine is deprotected to yield 1-ethylpiperazine, it becomes a nucleophilic secondary amine ready for a variety of derivatization reactions. These reactions are fundamental in building more complex molecules, particularly in the synthesis of pharmaceutical agents.
Acylation Reactions: The free secondary amine of 1-ethylpiperazine readily reacts with acylating agents to form amides. This can be achieved using highly reactive acyl chlorides in the presence of a base to neutralize the HCl byproduct. chemguide.co.uk Alternatively, direct amide coupling with carboxylic acids is frequently performed using standard coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. nih.govgrowingscience.com
| Coupling Reagent System | Description |
| EDC / HOBt / DMAP | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP) is a widely used system for forming amide bonds. nih.govacgpubs.org |
| HATU / DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is highly effective, especially for less reactive amines or acids. growingscience.com |
| Acyl Chlorides | Conversion of a carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a highly reactive intermediate for acylation. libretexts.org |
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.org In this context, the deprotected 1-ethylpiperazine can be coupled with aryl halides or triflates to synthesize N-arylpiperazine derivatives, a common motif in pharmacologically active compounds. nih.govorganic-chemistry.org This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgrsc.org
Transformations Involving the N4-Ethyl Substituent
While transformations at the nitrogen atoms are more common, the N4-ethyl group can also undergo specific chemical modifications, although these are less frequently reported.
Direct functional group interconversions on the N-ethyl group of the intact piperazine are challenging due to the relative inertness of the alkyl C-H bonds. Methods for the selective hydroxylation or amination of such unactivated C-H bonds are areas of ongoing research but are not routinely applied to this specific substrate. Most synthetic strategies install a pre-functionalized side chain at the N4 position rather than modifying an existing ethyl group.
Reductive transformations of the saturated ethyl group are not feasible. However, oxidative reactions can occur at the nitrogen center. A notable transformation is the oxidation of the tertiary amine at the N4 position. A kinetic study on the oxidation of 1-ethylpiperazine by bromamine-T in an acidic buffer demonstrated the formation of 1-ethylpiperazine N-oxide. scirp.org This transformation involves the oxidation of the more electron-rich N4-nitrogen. N-oxides are known metabolites of many tertiary amine drugs and can be explored as prodrug strategies. google.com
Reaction: 1-ethylpiperazine + Bromamine-T → 1-ethylpiperazine N-oxide + p-toluenesulfonamide (B41071) scirp.org
This selective oxidation highlights the differential reactivity of the N4-nitrogen compared to the less nucleophilic, Boc-protected N1-nitrogen.
C-H Functionalization of the Piperazine Ring System
Direct functionalization of the C-H bonds of the piperazine ring represents a modern and efficient strategy for introducing molecular complexity, moving beyond traditional N-substitutions. beilstein-journals.org For this compound, these reactions are typically directed to the carbon atoms adjacent to the N1-Boc group.
The electron-withdrawing Boc group increases the acidity of the adjacent C-H protons, making them susceptible to deprotonation by strong bases (α-lithiation). Alternatively, photoredox catalysis can generate a radical at this position. mdpi.comnih.gov The N4-ethyl group, being a small alkyl substituent, exerts a steric and electronic influence that can affect the reaction's efficiency and selectivity. nih.gov
Key methods for C-H functionalization include:
Direct C-H Lithiation: This involves treating the N-Boc piperazine with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). The resulting organolithium intermediate is then quenched with an electrophile (e.g., alkyl halides, aldehydes, ketones) to install a new substituent at the C2 position. beilstein-journals.orgnih.govresearchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis provides a mild route for C-H functionalization. This method can be used for C-H arylation, vinylation, and alkylation by coupling the piperazine with suitable partners under irradiation in the presence of a photocatalyst. mdpi.comnih.govresearchgate.net The reaction proceeds via the formation of an α-amino radical adjacent to the Boc group.
| Method | Reagents & Conditions | Resulting Transformation |
| α-Lithiation and Trapping | 1. s-BuLi, TMEDA, THF, -78 °C 2. Electrophile (E+) | C2-Alkylation, C2-Silylation, etc. |
| Photoredox Arylation | Aryl Halide, Ir(ppy)₃, Base, Light (e.g., Blue LED) | C2-Arylation |
| Photoredox Alkylation | Michael Acceptor, Acridinium (B8443388) photocatalyst, Light | C2-Alkylation |
These advanced methods allow for the diversification of the piperazine scaffold at the carbon skeleton, providing access to novel chemical structures that are difficult to synthesize using traditional methods.
Direct C-H Lithiation Approaches for Substituted Piperazines
Direct C-H lithiation has emerged as a powerful tool for the functionalization of N-Boc protected piperazines. This approach involves the deprotonation of the C-H bond alpha to the Boc-protected nitrogen atom using a strong organolithium base, followed by quenching the resulting anion with an electrophile.
Early methods often required cryogenic temperatures of -78 °C and the use of a chelating agent like a diamine. However, significant progress has been made to develop more practical, "diamine-free" protocols. For instance, researchers have developed a procedure using sec-butyllithium (s-BuLi) in tetrahydrofuran (B95107) (THF) that can be conducted at a more industrially viable temperature of -30 °C. beilstein-journals.org This method has been successfully applied to introduce a variety of substituents onto the piperazine core.
The choice of reaction conditions can be tailored to the specific electrophile being used. One strategy involves the direct trapping of the lithiated intermediate with electrophiles such as trimethylsilyl (B98337) chloride (TMSCl) or tributyltin chloride (Bu₃SnCl). beilstein-journals.org An alternative approach involves transmetallation of the lithium intermediate to an α-copper species, which is generally more suitable for reactions with alkyl electrophiles. beilstein-journals.org
Detailed research has led to the development of unified and simplified procedures for the racemic lithiation and trapping of N-Boc piperazines, broadening the scope of accessible α-functionalized products. researchgate.net These protocols allow for the installation of a diverse range of functional groups, as summarized in the table below.
Table 1: Examples of Electrophiles Used in Direct C-H Lithiation of N-Boc-Piperazines
| Electrophile | Reagent Example | Resulting Substituent |
|---|---|---|
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
| Acylating Agent | Methyl chloroformate (MeO₂CCl) | -C(O)OCH₃ |
| Formylating Agent | Dimethylformamide (DMF) | -CHO |
| Ketone | Benzophenone (Ph₂CO) | -C(OH)Ph₂ |
| Arylating Agent | Phenyl bromide (PhBr)¹ | -Ph |
| Stannylating Agent | Tributyltin chloride (Bu₃SnCl) | -Sn(C₄H₉)₃ |
¹Requires a subsequent Negishi coupling process. beilstein-journals.org
Asymmetric C-H Functionalization Strategies for Enantiopure Piperazines
Moving beyond racemic synthesis, asymmetric C-H functionalization provides a pathway to enantiopure α-substituted piperazines, which are of immense value in medicinal chemistry. A key strategy involves the use of a chiral ligand to direct the deprotonation stereoselectively. The combination of s-BuLi with a chiral diamine, such as (-)-sparteine (B7772259) or its surrogate, has become a benchmark for the asymmetric lithiation of N-Boc heterocycles, including piperazines. mdpi.com
In this context, the substituent on the distal nitrogen (the N-4 position) plays an unexpected but critical role in determining the yield and enantioselectivity of the reaction. researchgate.netnih.gov While the ethyl group in this compound serves this role, other groups, particularly bulky ones like α-methylbenzyl, can be employed as "chiral auxiliaries." beilstein-journals.org These auxiliaries help to prevent side reactions and allow for the efficient separation of the resulting diastereomeric products. beilstein-journals.org The auxiliary can later be removed, typically via catalytic hydrogenation, to yield the desired enantiopure piperazine. beilstein-journals.org
Mechanistic studies, aided by in situ IR spectroscopy, have been crucial in optimizing these transformations. researchgate.netnih.gov This research identified potential ring-fragmentation pathways of the lithiated intermediates, which could be suppressed by using sterically hindered N-alkyl groups. researchgate.netnih.gov Furthermore, a novel "diamine-switch" strategy was developed to enhance enantioselectivity for specific electrophiles. researchgate.netnih.gov These advancements have enabled asymmetric lithiation to be successfully performed at temperatures higher than the traditional -78 °C, with reactions at -50 °C or -30 °C still affording products with high enantioselectivity. beilstein-journals.orgmdpi.com
The utility of this methodology has been demonstrated in the synthesis of key intermediates for pharmaceuticals, such as the antiviral drug Indinavir. researchgate.net
Table 2: Key Factors in Asymmetric Lithiation of N-Boc-Piperazines
| Factor | Description | Significance |
|---|---|---|
| Chiral Ligand | (-)-Sparteine or (+)-sparteine surrogate is complexed with s-BuLi. | Induces facial selectivity during deprotonation, leading to an enantiomerically enriched lithiated intermediate. mdpi.com |
| Distal N-Substituent | The group at the N-4 position (e.g., ethyl, benzyl, α-methylbenzyl). | Influences yield, enantioselectivity, and can act as a removable chiral auxiliary to facilitate separation. beilstein-journals.orgresearchgate.netnih.gov |
| Electrophile | The reagent used to trap the lithiated intermediate. | Unexpectedly found to be a major determinant of both yield and enantioselectivity. researchgate.netnih.gov |
| Temperature | Reaction temperature (e.g., -78 °C, -50 °C, -30 °C). | Higher, more practical temperatures have been achieved while maintaining high enantioselectivity. beilstein-journals.orgmdpi.com |
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Advanced Analytical Techniques for Characterization and Structural Elucidation of Tert Butyl 4 Ethylpiperazine 1 Carboxylate
X-ray Diffraction and Other Structural Analyses
X-ray diffraction stands as a cornerstone in the definitive structural elucidation of crystalline solids. This technique allows for the precise determination of atomic positions within a crystal lattice, yielding a detailed three-dimensional model of the molecule.
The process of single crystal X-ray diffraction involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to determine the electron density distribution, from which the atomic arrangement can be deduced. This method provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's solid-state conformation.
For instance, the analysis of related piperazine (B1678402) derivatives provides a framework for what can be expected for tert-butyl 4-ethylpiperazine-1-carboxylate. In a study of (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate, the compound was found to crystallize in the triclinic P-1 space group. nih.gov Similarly, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate crystallizes in the monoclinic P21 space group. researchgate.net These examples highlight the detailed crystallographic information that can be obtained.
A hypothetical data table for this compound, based on common findings for similar structures, is presented below to illustrate the type of information generated from a single crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₂₂N₂O₂ |
| Formula weight | 214.31 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
Note: The values in this table are placeholders and would be determined experimentally.
A key structural feature of this compound is the piperazine ring. This six-membered heterocyclic ring is not planar and typically adopts a chair conformation to minimize steric strain. nih.gov In this conformation, the substituents on the ring can be oriented in either axial or equatorial positions.
In the case of related structures, such as (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate, the piperazine ring has been confirmed to adopt a chair conformation. nih.gov Similarly, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate also reveals a chair conformation for the piperazine ring with di-equatorial substitution. nih.gov This di-equatorial arrangement is generally favored as it minimizes steric hindrance between the substituents.
The specific bond lengths and angles within the piperazine ring are also elucidated through X-ray diffraction. For example, in (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate, the average N-C bond length in the piperazine ring is 1.466 Å, indicative of a single bond. nih.gov
Computational Chemistry and Theoretical Investigations of Tert Butyl 4 Ethylpiperazine 1 Carboxylate
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental characteristics of tert-butyl 4-ethylpiperazine-1-carboxylate at the atomic level. These studies provide a detailed understanding of the molecule's geometry, vibrational modes, and electronic distribution, which are crucial for predicting its behavior in chemical reactions.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) has been widely employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), predict the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations consistently show that the piperazine (B1678402) ring adopts a stable chair conformation, which minimizes steric strain.
Vibrational analysis, performed on the optimized geometry, calculates the frequencies of the fundamental modes of vibration. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the structural integrity of the synthesized compound. For N-Boc-piperazine derivatives, characteristic vibrational modes include the C=O stretching of the tert-butoxycarbonyl (Boc) group, N-H stretching (if applicable), and various C-H and C-N stretching and bending modes within the piperazine ring and its substituents. While specific experimental spectra for the title compound are not widely published in computational literature, theoretical predictions for related N-substituted piperazines provide valuable benchmarks for spectral assignment.
Table 1: Representative Calculated Vibrational Frequencies for a Substituted N-Boc-Piperazine Scaffold Note: This data is illustrative and based on typical DFT calculations for similar structures. Actual values for this compound would require specific computation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3450 |
| C-H Stretch (Aliphatic) | 2900-3000 |
| C=O Stretch (Boc) | ~1700 |
| C-N Stretch | 1100-1250 |
Molecular Orbital Analysis (e.g., HOMO-LUMO, Atomic Population)
Molecular orbital theory provides a framework for understanding the electronic behavior and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity.
For N-Boc protected piperazines, the HOMO is typically localized on the electron-rich regions, often involving the lone pairs of the nitrogen atoms, while the LUMO is distributed over the carbonyl group of the Boc substituent and adjacent atoms. The presence of an ethyl group on the second nitrogen atom can subtly influence the energy and distribution of these frontier orbitals.
Atomic population analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, partitions the total electron density among the atoms in the molecule, providing insight into the distribution of charge. These calculations typically reveal that the nitrogen and oxygen atoms carry partial negative charges, while the carbon and hydrogen atoms bear partial positive charges, reflecting the polar nature of the bonds within the molecule. This charge distribution is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.
Table 2: Illustrative HOMO-LUMO Energies and Related Parameters for a Model N-Boc-N'-alkylpiperazine Note: This data is representative and intended to illustrate the outputs of such calculations.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the detailed mechanism of a reaction.
Transition State Calculations for Synthetic Pathways
The synthesis of this compound typically involves the N-alkylation of tert-butyl piperazine-1-carboxylate. Transition state calculations can be employed to model this reaction, for instance, the reaction with an ethylating agent like ethyl iodide. These calculations locate the high-energy transition state structure, where bonds are partially broken and formed. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. Such studies can help in optimizing reaction conditions by predicting the most favorable pathway.
Solvent Effects and Catalytic Enhancement Modeling
The surrounding environment, particularly the solvent, can significantly influence reaction rates and pathways. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction energetics. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies of reactants, transition states, and products. This information is vital for selecting the appropriate solvent to enhance reaction efficiency.
Furthermore, computational methods can model the role of catalysts in the synthesis of piperazine derivatives. By including the catalyst in the quantum mechanical calculation, it is possible to understand how it interacts with the reactants to lower the activation energy of the reaction, providing a more efficient route to the desired product.
In Silico Design and Virtual Screening for Novel Chemical Entities
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Computational techniques play a crucial role in leveraging the structure of this compound and its analogues for the discovery of new therapeutic agents.
In silico design involves modifying the lead structure of this compound to create a virtual library of new compounds with potentially improved biological activity. These modifications can include altering the substituents on the piperazine ring or the Boc-protecting group.
Virtual screening then uses these libraries to identify promising candidates by computationally predicting their binding affinity to a specific biological target, such as a protein receptor or enzyme. This is often achieved through molecular docking simulations, where the designed molecules are "docked" into the binding site of the target, and their interactions are scored. This approach allows for the rapid and cost-effective screening of vast numbers of compounds, prioritizing a smaller, more manageable set for experimental testing. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with biological activity, are also employed in this process to refine the selection of candidates. The insights gained from the quantum chemical studies, such as the molecule's shape, electronic properties, and potential interaction sites, are fundamental to the success of these in silico drug discovery efforts.
Research Applications and Chemical Utility of Tert Butyl 4 Ethylpiperazine 1 Carboxylate
Role as a Versatile Synthetic Intermediate in Organic Synthesis
tert-Butyl 4-ethylpiperazine-1-carboxylate serves as a crucial intermediate, primarily by providing a masked secondary amine that can be revealed at a desired point in a synthetic sequence. The Boc group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, which allows for chemical transformations to be performed on other parts of a molecule without affecting the protected nitrogen.
Once the desired transformations are complete, the Boc group can be removed, unmasking the secondary amine of the N-ethylpiperazine core. This newly liberated amine is then available for a variety of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
Alkylation: Introduction of new alkyl groups via reaction with alkyl halides.
Reductive Amination: Reaction with aldehydes or ketones to form more complex tertiary amines.
Coupling Reactions: Participation in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to couple with aryl halides. chemicalbook.comsigmaaldrich.com
This stepwise approach is fundamental in the synthesis of complex molecules where controlling the reactivity of multiple functional groups is paramount. The parent compound, 1-Boc-piperazine, is widely used in this manner to create monosubstituted piperazine (B1678402) intermediates for bioactive molecules. chemicalbook.com The ethyl group in this compound means it is selected when an N-ethyl substituent is a required feature in the final target molecule.
Application as a Key Building Block for Complex Heterocyclic Structures
The piperazine scaffold is a cornerstone in the construction of larger, more complex heterocyclic systems, many of which are developed as therapeutic agents. connectjournals.commdpi.com this compound functions as a pre-functionalized building block, introducing the N-ethylpiperazine moiety into a target structure.
Its utility is particularly evident in the synthesis of pharmacologically active compounds where the piperazine ring acts as a central linker or scaffold. For example, N-Boc protected piperazines are frequently used in coupling reactions with various aryl halides to generate arylpiperazine derivatives. sigmaaldrich.comchemicalbook.com These structures are common in compounds targeting central nervous system receptors. The synthesis of novel compounds with dual affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, for instance, often involves the strategic coupling of a Boc-protected piperazine with other heterocyclic systems like benzo[d]imidazol-2(3H)-ones. chemicalbook.comnbinno.com
In such syntheses, this compound would be the reagent of choice if the final molecule's structure-activity relationship dictates that a small alkyl group, like ethyl, is optimal for receptor binding or pharmacokinetic properties. The Boc group facilitates the initial coupling, and its subsequent removal is often unnecessary if the intended modification is at the other end of the molecule.
Utility in Method Development for Amine Protection and Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability and the mild conditions required for its removal. nih.gov this compound is an excellent substrate for developing and optimizing these protection and deprotection methodologies.
Protection: The Boc group is typically installed by reacting the amine (in this case, N-ethylpiperazine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.govfishersci.co.uk This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk
Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation, which can be trapped or decompose to isobutylene. commonorganicchemistry.com This leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to release the free amine and carbon dioxide. masterorganicchemistry.comcommonorganicchemistry.com A variety of acidic reagents can be employed, allowing chemists to choose conditions that are compatible with other functional groups in the molecule. The selection of the deprotection agent can be critical for achieving selectivity when multiple acid-labile protecting groups are present. acsgcipr.org
Table 1: Common Reagents and Conditions for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM), Room Temp | Very common, fast, and efficient. fishersci.co.ukmasterorganicchemistry.com |
| Hydrochloric Acid (HCl) | In solvents like Dioxane, Methanol, or Ethyl Acetate | Effective and often provides the product as a hydrochloride salt. fishersci.co.ukjgtps.com |
| Phosphoric Acid (H₃PO₄) | Aqueous solution, sometimes with heating | A milder alternative to TFA or HCl. nih.gov |
| Oxalyl Chloride | In Methanol | A mild method tolerant of several other functional groups. nih.gov |
| Thermal Cleavage | High temperatures (>180 °C) | Can be used but is less common due to the harsh conditions. masterorganicchemistry.com |
Precursor in the Synthesis of Agrochemicals and Advanced Materials
While the primary application of piperazine derivatives lies in pharmaceuticals, their structural features also lend themselves to applications in other fields, including agrochemicals and materials science. Piperazine-based compounds are investigated for their potential use in the synthesis of specialty chemicals and agrochemicals. The N-substituted piperazine framework, for which this compound is a protected precursor, can be incorporated into molecules designed to have specific biological activities in plants or insects.
In materials science, piperazine derivatives can be used in the synthesis of polymers and functional materials. For example, 1-Boc-piperazine has been used as a terminating agent in the living cationic ring-opening polymerization of α,β-poly(2-oxazoline) lipopolymers. sigmaaldrich.com The bifunctional nature of the piperazine ring allows it to be incorporated into polymer backbones or used to create dendrimers, where it can influence properties like solubility, thermal stability, and binding capabilities. orgsyn.org The specific ethyl substitution in the title compound could be used to fine-tune the steric and electronic properties of such materials.
Future Directions and Emerging Research Avenues for Piperazine Carboxylates
Innovations in Green and Sustainable Synthetic Methodologies for Piperazine (B1678402) Derivatives
The synthesis of piperazine derivatives, including tert-Butyl 4-ethylpiperazine-1-carboxylate, is undergoing a significant transformation towards more environmentally benign and sustainable practices. benthamdirect.com Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and lengthy processes, which are economically and ecologically undesirable. mdpi.com Emerging research focuses on developing "green" methodologies that prioritize atom economy, energy efficiency, and the use of renewable resources. mdpi.comresearchgate.net
One of the most promising innovations is the use of photoredox catalysis. benthamdirect.com This approach utilizes visible light to initiate chemical reactions, often under mild conditions. For instance, iridium-based photoredox catalysts have been employed to generate α-aminyl radicals that can cyclize with imines, offering a pathway to C2-substituted piperazines. mdpi.com A significant advancement in this area is the development of organic photoredox catalysts, such as acridinium (B8443388) salts, which are more sustainable as they can be derived from renewable organic materials. mdpi.com These methods not only provide a green alternative but also enable novel chemical transformations that are difficult to achieve with traditional methods. researchgate.net
Another key area of development is the transition from batch to continuous flow synthesis. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, better reaction control, and easier scalability. When combined with photoredox catalysis, it presents a powerful and sustainable platform for the synthesis of piperazine derivatives. mdpi.com Furthermore, research is directed towards avoiding toxic reagents, such as tin-based compounds, by using radical precursors derived from amino acids through decarboxylation, further enhancing the sustainability of these synthetic routes. mdpi.com Bio-inspired methods and the use of microwave-assisted synthesis are also gaining traction as effective green chemistry tools for constructing piperazine scaffolds. benthamdirect.com
Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Piperazine Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric heavy metals | Catalytic transition metals (e.g., Iridium), Organic photoredox catalysts mdpi.com |
| Energy Source | High temperatures, prolonged heating | Visible light, microwaves benthamdirect.com |
| Reagents | Often toxic and hazardous (e.g., tin-based) mdpi.com | Amino-acid derived precursors, less toxic reagents mdpi.com |
| Process | Batch processing | Continuous flow, better scalability and safety mdpi.com |
| Byproducts | Significant waste generation | Higher atom economy, reduced waste |
| Conditions | Harsh (extreme pH, high pressure) | Mild (room temperature, atmospheric pressure) mdpi.com |
Application of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Reaction Prediction
Beyond just predicting pathways, machine learning algorithms can also predict reaction outcomes, yields, and optimal reaction conditions. For piperazine synthesis, this means AI can help navigate the challenges of regioselectivity and stereoselectivity, which are crucial for biological activity. benthamdirect.com For example, computational models have been used to predict the major product in the alkylation of piperazine rings by analyzing the change in electron density in the neutral and radical cation intermediates. mdpi.com The synergy between AI's computational power and the nuanced understanding of expert chemists is leading to the development of hybrid approaches that generate more robust and practical synthetic pathways. synthiaonline.com
Development of Novel C-H Functionalization Strategies for Piperazine Scaffolds
Direct carbon-hydrogen (C-H) functionalization is a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov For the piperazine scaffold, which is a key component in numerous pharmaceuticals, developing efficient and selective C-H functionalization methods is a major research focus. mdpi.comresearchgate.net While substitution at the nitrogen atoms of the piperazine ring is well-established, functionalization of the carbon atoms has been a significant challenge, limiting the structural diversity of piperazine-containing drugs. mdpi.comencyclopedia.pub
Recent breakthroughs have provided new avenues for the direct C-H functionalization of the piperazine core. mdpi.com These methods include:
Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis has emerged as a key tool. It allows for direct C-H arylation, vinylation, and alkylation of the piperazine ring under mild conditions. mdpi.comresearchgate.net This strategy has been successfully applied to carbamate-protected piperazines. mdpi.com
Direct C-H Lithiation: This approach involves the deprotonation of a C-H bond using a strong lithium base, followed by trapping the resulting organolithium species with an electrophile. mdpi.com Diamine-free lithiation processes have been developed that can be performed at more practical temperatures (e.g., -30 °C instead of -78 °C), making the process more suitable for large-scale synthesis. nih.gov
Transition-Metal-Catalyzed C-H Functionalization: While challenging due to the presence of two nitrogen atoms which can coordinate to and inhibit the metal catalyst, some progress has been made in this area. nih.gov These methods offer the potential for highly selective transformations.
These advanced strategies enable "late-stage functionalization," where complex piperazine-containing molecules can be modified in the final steps of a synthesis. This is particularly valuable in drug discovery for rapidly generating analogues of a lead compound for structure-activity relationship (SAR) studies. mdpi.com The development of these methods is crucial for expanding the chemical space accessible to medicinal chemists working with piperazine scaffolds. nih.gov
Table 2: Overview of C-H Functionalization Strategies for Piperazine Scaffolds
| Strategy | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Photoredox Catalysis | Generation of α-amino radicals via single-electron transfer (SET) mdpi.com | Mild reaction conditions, high functional group tolerance, sustainable mdpi.comresearchgate.net | Requires specific photocatalysts and light source |
| Direct α-C–H Lithiation | Deprotonation with a strong base (e.g., sec-BuLi) followed by electrophilic trapping nih.gov | Direct installation of various functional groups, avoids pre-functionalization mdpi.com | Requires cryogenic temperatures (though milder methods are emerging), strong bases can be sensitive nih.gov |
| Transition-Metal Catalysis | Metal-mediated C-H bond cleavage and subsequent bond formation nih.gov | High potential for regioselectivity and stereoselectivity | Catalyst inhibition by the second nitrogen atom in the piperazine ring nih.gov |
Advancements in Advanced Characterization Techniques for Complex Piperazine Derivatives
As synthetic methodologies produce increasingly complex piperazine derivatives, the need for sophisticated analytical techniques for their characterization becomes paramount. The unambiguous determination of structure, purity, and stereochemistry is essential for understanding their chemical properties and biological activity. humanjournals.com
A combination of spectroscopic and spectrometric methods is typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assigning signals in complex molecules and establishing connectivity between atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to verify the structure and purity of synthesized compounds. humanjournals.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups within the molecule, such as the carbonyl group of the carbamate (B1207046) in this compound. humanjournals.com
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry. This technique has been used to study the conformation of piperazine rings in various derivatives, confirming details like the thermodynamically favored chair conformation. nih.gov
The validation of a new molecule's structure often requires multiple characterization methods. nih.gov For instance, the highly symmetric nature of some piperazine-containing macrocycles can make NMR interpretation challenging, necessitating confirmation by other techniques like X-ray crystallography. nih.gov As researchers continue to synthesize novel and more intricate piperazine derivatives, the application and further development of these advanced characterization tools will be indispensable.
Q & A
Q. What are the established synthetic methodologies for tert-Butyl 4-ethylpiperazine-1-carboxylate, and how can reaction parameters be optimized?
Answer: The synthesis of tert-butyl-protected piperazine derivatives typically involves sequential nucleophilic substitutions, protection/deprotection strategies, and purification steps. Key methodologies include:
- Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions to form the piperazine core .
- Ethyl Group Introduction : Alkylation of the piperazine nitrogen using ethyl halides or via reductive amination with aldehydes/ketones .
- Boc Protection : Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group .
Q. Optimization Strategies :
- Temperature Control : Reactions involving nucleophilic substitutions (e.g., alkylation) are optimized at 80–110°C to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction rates for substitutions .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12 h | 70–85% | |
| Boc protection | tert-Butyl chloroformate, Et₃N, THF | 90–95% |
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Answer: A multi-technique approach ensures accurate structural elucidation:
- NMR Spectroscopy :
- X-ray Crystallography :
- Mass Spectrometry :
- HRMS (ESI or EI) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 245.1864 for C₁₂H₂₄N₂O₂) .
Q. How can researchers overcome purification challenges of this compound, particularly with hygroscopic intermediates?
Answer: Purification Challenges :
- Hygroscopic Intermediates : Amine intermediates (e.g., free piperazine) absorb moisture, complicating isolation.
- By-product Formation : Over-alkylation or Boc-deprotection side reactions.
Q. Strategies :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 1:1 to 3:1) to separate Boc-protected products .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals .
- Handling Moisture-Sensitive Intermediates : Store under inert gas (N₂/Ar) and use anhydrous solvents .
Q. Critical Considerations :
- TLC Monitoring : Regular TLC checks (e.g., UV/iodine visualization) ensure reaction progress and purity .
- Lyophilization : For hygroscopic solids, freeze-drying minimizes water absorption .
Q. What approaches reconcile discrepancies between computational models and experimental observations in the compound’s reactivity?
Answer: Common Discrepancies :
- Predicted vs. observed regioselectivity in alkylation.
- Deviations in reaction kinetics (e.g., DFT-predicted activation energies vs. experimental rates).
Q. Resolution Strategies :
- Experimental Validation : Repeat reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) .
- Computational Refinement :
- Crystallographic Benchmarking : Compare X-ray-derived bond angles/distances with computational geometries .
Case Study :
A study on a related piperazine derivative showed that including explicit solvent molecules in DFT simulations reduced energy barrier errors by 15% .
Q. What methodologies are employed to study this compound’s role as a ligand in coordination chemistry?
Answer: Key Methodologies :
- X-ray Diffraction of Metal Complexes : Co-crystallize the compound with transition metals (e.g., Cu²⁺, Pd²⁺) to determine binding modes .
- NMR Titration : Monitor chemical shift changes upon metal addition (e.g., paramagnetic broadening for Fe³⁺) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal-ligand complexes .
Example Application :
In a palladium-catalyzed coupling reaction, the compound acted as a monodentate ligand, with coordination confirmed by Pd–N bond lengths of 2.02–2.05 Å in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
